

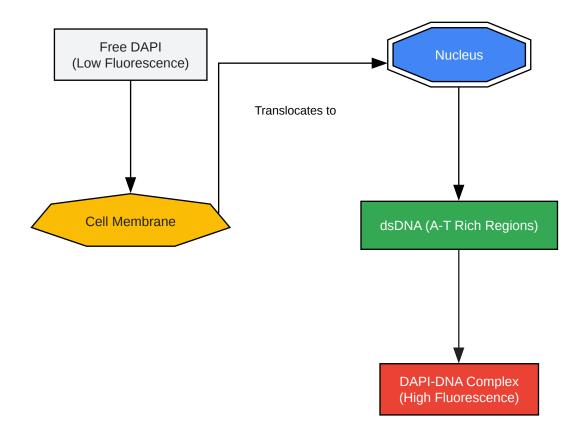
Application Notes and Protocols: DAPI in

Fluorescence Microscopy Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kakkanin	
Cat. No.:	B15593336	Get Quote

Audience: Researchers, scientists, and drug development professionals.


Introduction

DAPI (4',6-diamidino-2-phenylindole) is a well-established, blue-emitting fluorescent stain that is extensively used in fluorescence microscopy.[1][2] It exhibits a strong binding affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA). [1][3] This binding event leads to a significant, approximately 20-fold enhancement in its fluorescence quantum yield, making it an exceptional marker for visualizing cell nuclei.[4] Its distinct spectral properties, ease of use, and compatibility with multicolor imaging experiments make it an indispensable tool for applications such as cell counting, apoptosis detection, cell cycle analysis, and as a nuclear counterstain in immunofluorescence.[5][6]

Mechanism of Action

DAPI is a cell-permeant molecule that intercalates within DNA. Its fluorescence is significantly enhanced upon binding to dsDNA. The mechanism involves the dye binding to A-T rich regions in the minor groove of the DNA helix. This interaction is non-covalent and stabilizes the dye in a conformation that dramatically increases its fluorescence emission. While DAPI can also bind to RNA, the fluorescence enhancement is weaker, and the emission maximum shifts to a longer wavelength.[1][4][7]

Click to download full resolution via product page

DAPI's mechanism of fluorescence enhancement.

Quantitative Data

The spectral and physical properties of DAPI are summarized below. These characteristics make it highly suitable for standard fluorescence microscopy setups.

Table 1: Spectral and Physical Properties of DAPI

Property	Value	Reference
Chemical Formula	C16H15N5	[1]
Molar Mass	277.33 g/mol	[1]
Excitation Max (dsDNA-bound)	358 nm	[1][7]
Emission Max (dsDNA-bound)	461 nm	[1][7][8]
Excitation Max (RNA-bound)	~358 nm	[1]
Emission Max (RNA-bound)	~500 nm	[1][7]
Extinction Coefficient	28,800 L·mol ⁻¹ ·cm ⁻¹	[9]
Recommended Laser Line	Violet (405 nm)	[5]
Recommended Filter Set	DAPI / UV Filter	[1][7]

Table 2: Recommended Working Concentrations

Application	Staining Type	Recommended Concentration	Reference
Fixed Cell Imaging	Counterstain	300 nM - 1 μg/mL	[2][10]
Live Cell Imaging	Nuclear Tracking	10 μg/mL (Note: High concentrations can be toxic)	[11]
Flow Cytometry	DNA Content	3 μΜ	[4]
Mycoplasma Detection	Contamination Screen	0.1 - 1 μg/mL	[1]

Experimental Protocols

Protocol 1: Staining of Fixed Cells for Fluorescence Microscopy

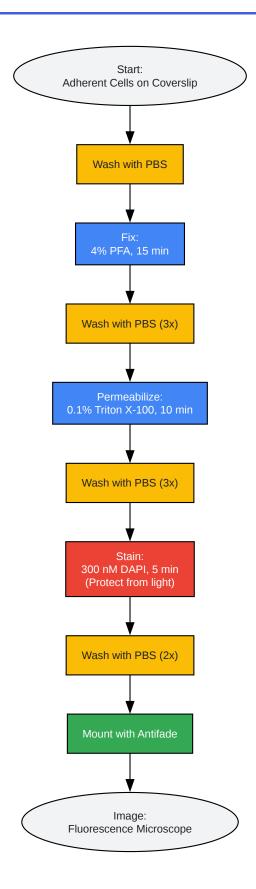
This protocol is optimized for staining the nuclei of adherent cells that have been fixed and permeabilized.

Materials:

- DAPI Stock Solution (e.g., 5 mg/mL in DMF or dH₂O)[10]
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)[2]
- Antifade Mounting Medium
- Microscope slides and coverslips
- Fluorescence Microscope with a DAPI filter set

Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Cell Washing: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.
- Fixation: Add 4% paraformaldehyde solution to cover the cells and incubate for 10-15 minutes at room temperature.[2]
- Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.[2]
- Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.


Methodological & Application

- DAPI Staining:
 - Prepare a working solution of DAPI in PBS at a concentration of 300 nM.[10]
 - Add the DAPI working solution to the cells, ensuring they are fully covered.
 - Incubate for 5-10 minutes at room temperature, protected from light.[2][6][10]
- Final Washes: Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[2][10]
- Mounting: Place a drop of antifade mounting medium onto a clean microscope slide.
 Carefully invert the coverslip with the cells facing down onto the mounting medium. Avoid introducing air bubbles.
- Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[6]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DAPI Wikipedia [en.wikipedia.org]
- 2. astorscientific.us [astorscientific.us]
- 3. betalifesci.com [betalifesci.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific TW [thermofisher.com]
- 11. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes and Protocols: DAPI in Fluorescence Microscopy Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593336#compound-name-in-fluorescence-microscopy-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com